5-Carbamoyl-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-carbamoyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMONZCDSLCIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to form 5-nitro-2-methylbenzoic acid, followed by reduction to yield 5-amino-2-methylbenzoic acid. The final step involves the conversion of the amino group to a carbamoyl group through a reaction with phosgene or a similar reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products, often involving controlled temperatures and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carbamoyl group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: Halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
5-Carbamoyl-2-methylbenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, making it a valuable building block for creating derivatives used in pharmaceuticals and agrochemicals.
Synthesis of Functionalized Compounds
The compound is utilized in the production of functionalized benzoic acid derivatives, which have applications in the development of specialty chemicals and materials. This includes its role in synthesizing benzamide derivatives that are crucial for developing antiviral agents targeting HIV-1 integrase.
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is employed to study enzyme interactions and metabolic pathways. It has been shown to influence cellular processes by modulating the activity of enzymes involved in oxidative stress responses. This interaction is critical for understanding various biochemical pathways and their implications in health and disease.
Potential Pharmaceutical Development
Due to its structural similarity to biologically active compounds, this compound is being investigated for potential use in pharmaceutical development. Its ability to act as an inhibitor or activator of specific enzymes makes it a candidate for drug discovery efforts aimed at treating diseases related to oxidative stress and metabolic disorders.
Industrial Applications
Production of Dyes and Pigments
The compound is also used in the industrial sector for producing dyes and pigments. Its chemical properties facilitate the formulation of colorants that are stable and effective in various applications, including textiles and plastics.
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for various assays. Its ability to form stable complexes with metal ions makes it useful in detecting trace metals and other analytes in environmental samples.
Table 1: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Essential for creating complex molecules |
| Biology | Enzyme interaction studies | Modulates oxidative stress responses |
| Medicine | Potential drug development | Similar structure to active pharmaceutical compounds |
| Industry | Production of dyes and pigments | Effective colorants for textiles and plastics |
| Analytical Chemistry | Reagent for assays | Useful for trace metal detection |
Mechanism of Action
The mechanism of action of 5-Carbamoyl-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity of receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the carbamoyl group, resulting in different chemical properties.
5-Amino-2-methylbenzoic acid: Contains an amino group instead of a carbamoyl group.
5-Nitro-2-methylbenzoic acid: Contains a nitro group instead of a carbamoyl group.
Uniqueness
5-Carbamoyl-2-methylbenzoic acid is unique due to the presence of both a carbamoyl group and a methyl group on the benzene ring.
Biological Activity
5-Carbamoyl-2-methylbenzoic acid (CAS Number: 99357-88-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.
The precise mode of action of this compound remains largely unexplored due to a lack of dedicated studies. However, it is known that benzylic compounds, which include this compound, can undergo oxidative degradation. This degradation is significant as it may influence the compound's reactivity and interaction with biological systems.
Biochemical Pathways
Research indicates that this compound interacts with various enzymes involved in oxidative stress responses. It has been observed to modulate the activity of these enzymes, affecting cellular signaling pathways and potentially influencing cellular redox states. The compound's involvement in oxidative metabolism suggests that it may play a role in metabolic pathways critical for maintaining cellular homeostasis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its molecular weight (179.18 g/mol) and physical form as a powder. These characteristics are conducive to absorption and distribution within biological systems.
Dosage Effects in Animal Models
Studies involving animal models have shown that the effects of this compound vary with dosage. At lower doses, it appears to enhance oxidative metabolism and improve cellular redox states, while higher doses may lead to different biological outcomes. Understanding these dosage-dependent effects is crucial for determining therapeutic windows and potential side effects.
Cellular Effects
The compound exhibits multifaceted effects on cellular processes , primarily through its interaction with enzymes related to oxidative stress. These interactions can lead to alterations in cell signaling pathways, which may have implications for various physiological processes.
Subcellular Localization
The localization of this compound within cells is essential for its biological activity. It is believed that the compound is directed to specific organelles or compartments via targeting signals, which influences its functional role within the cell.
Q & A
Q. What are the recommended synthetic routes for 5-carbamoyl-2-methylbenzoic acid, and how can purity be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 2-methylbenzoic acid derivatives with carbamoylating agents (e.g., urea or carbamoyl chloride) under acidic or basic conditions. Purification typically employs recrystallization using ethanol/water mixtures to achieve >95% purity . High-performance liquid chromatography (HPLC) with a C18 column (methanol/water mobile phase) is recommended for purity validation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, as hydrolysis of the carbamoyl group may occur. Safety protocols include using nitrile gloves, lab coats, and fume hoods during handling due to potential respiratory and dermal irritation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the methyl (δ 2.3–2.5 ppm) and carbamoyl (δ 6.5–7.0 ppm) groups.
- FT-IR : Carbamoyl C=O stretching at ~1680 cm⁻¹ and carboxylic acid O-H at ~2500–3300 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 194.08) .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and mass spectrometry data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities, tautomerism, or solvent interactions. Validate sample purity via HPLC and repeat NMR in deuterated DMSO or CDCl3 to minimize solvent effects. Cross-check with differential scanning calorimetry (DSC) for polymorph identification and X-ray crystallography for structural confirmation .
Q. What experimental designs are suitable for studying the reaction mechanisms of this compound in heterocyclic synthesis?
- Methodological Answer : Use kinetic studies (e.g., varying temperature/pH) to identify rate-determining steps. Isotopic labeling (e.g., 13C or 15N in the carbamoyl group) paired with MS/MS fragmentation can track bond formation/cleavage. Computational methods (DFT calculations) model transition states and electron density maps .
Q. How can this compound be leveraged in drug discovery pipelines?
- Methodological Answer : Its benzoic acid backbone and carbamoyl group make it a scaffold for protease inhibitors or kinase modulators. Structure-activity relationship (SAR) studies can explore substitutions at the 2-methyl or carbamoyl positions. Use molecular docking (e.g., AutoDock Vina) to screen against target proteins, followed by in vitro assays (e.g., IC50 determination) .
Q. What advanced spectroscopic methods are critical for analyzing solid-state interactions of this compound?
- Methodological Answer :
- Solid-state NMR (SSNMR) : Probes hydrogen bonding and crystallinity.
- Powder X-ray Diffraction (PXRD) : Identifies polymorphic forms.
- Terahertz Spectroscopy : Detects low-frequency vibrational modes linked to crystal packing .
Data Analysis and Interpretation
Q. How should researchers statistically validate reproducibility in synthetic yields of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
